molecular formula C14H12Cl2O B1228941 2,4-Dichloro-3-hydroxybibenzyl

2,4-Dichloro-3-hydroxybibenzyl

Cat. No. B1228941
M. Wt: 267.1 g/mol
InChI Key: WQPCLLKHKQIJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3-hydroxybibenzyl is a natural product found in Riccardia marginata with data available.

Scientific Research Applications

Chromogenic Detection Systems

A significant application of similar compounds to 2,4-Dichloro-3-hydroxybibenzyl is in chromogenic detection systems. For example, Fossati, Prencipe, and Berti (2010) developed an improved chromogenic system using 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone for the enzymatic assay of uric acid in biological fluids (Fossati & Prencipe, 2010).

Enzymatic Removal of Dichlorophenol

Ren et al. (2014) demonstrated the enhanced catalytic activity and thermal stability of 2,4-dichlorophenol hydroxylase, which is used for the efficient removal of 2,4-dichlorophenol, a compound structurally related to 2,4-Dichloro-3-hydroxybibenzyl (Ren, Zhan, Fang, & Yu, 2014).

Protection Groups in Oligoribonucleotide Synthesis

In oligoribonucleotide synthesis, protecting groups like the 3,4-dimethoxybenzyl group have been used. This group was introduced to the 2′-hydroxyl group of nucleosides, which is a key step in oligoribonucleotide synthesis (Takaku, Ito, & Imai, 1986).

Biodegradation of Dichlorophenoxyacetic Acid

Studies by Kumar, Trefault, and Olaniran (2014) provide insight into the microbial degradation of 2,4-dichlorophenoxyacetic acid, which is structurally related to 2,4-Dichloro-3-hydroxybibenzyl. This includes understanding the enzymes and catabolic genes involved and their biotechnological implications (Kumar, Trefault, & Olaniran, 2014).

properties

Product Name

2,4-Dichloro-3-hydroxybibenzyl

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

2,6-dichloro-3-(2-phenylethyl)phenol

InChI

InChI=1S/C14H12Cl2O/c15-12-9-8-11(13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-5,8-9,17H,6-7H2

InChI Key

WQPCLLKHKQIJRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C(=C(C=C2)Cl)O)Cl

synonyms

2,4-dichloro-3-hydroxybibenzyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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